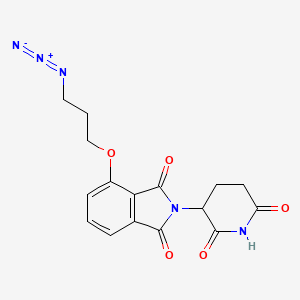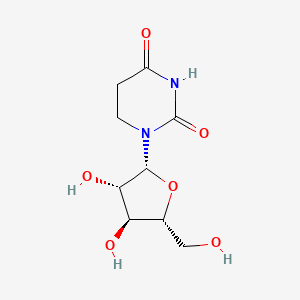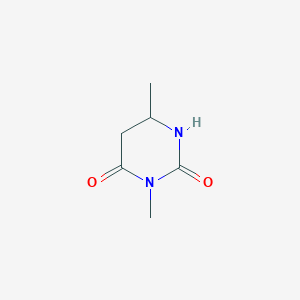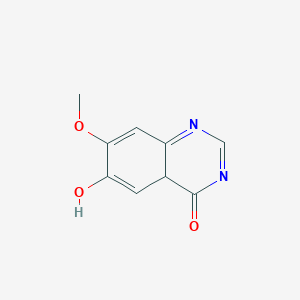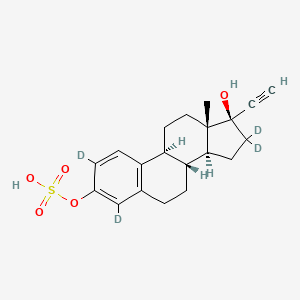
Neuraminidase-IN-20
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neuraminidase-IN-20 is a compound that functions as a neuraminidase inhibitor. Neuraminidase is an enzyme found on the surface of influenza viruses that facilitates the release of new viral particles from infected cells. By inhibiting this enzyme, this compound can prevent the spread of the virus within the host, making it a valuable tool in the treatment and prevention of influenza .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Neuraminidase-IN-20 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The general procedure includes:
Formation of Intermediates: Initial steps often involve the preparation of intermediates through reactions such as alkylation, acylation, or cyclization.
Coupling Reactions: The final steps involve coupling these intermediates under specific conditions, often using catalysts or reagents like palladium on carbon (Pd/C) or other transition metals.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Neuraminidase-IN-20 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), other transition metals
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Neuraminidase-IN-20 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of enzyme inhibition and reaction mechanisms.
Biology: Employed in research on viral replication and the development of antiviral therapies.
Medicine: Investigated for its potential in treating influenza and other viral infections by inhibiting neuraminidase activity.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
Neuraminidase-IN-20 exerts its effects by binding to the active site of the neuraminidase enzyme, thereby blocking its activity. This inhibition prevents the release of new viral particles from infected cells, effectively halting the spread of the virus within the host. The molecular targets include the sialic acid residues on the surface of the virus, which are essential for the enzyme’s function .
Comparison with Similar Compounds
Zanamivir: Another neuraminidase inhibitor used in the treatment of influenza.
Oseltamivir: A widely used neuraminidase inhibitor known for its oral bioavailability.
Peramivir: An intravenous neuraminidase inhibitor used in severe cases of influenza
Uniqueness of Neuraminidase-IN-20: this compound is unique in its specific binding affinity and inhibitory potency against neuraminidase. Its structure-activity relationship has been extensively studied, leading to the development of more effective derivatives. Additionally, its ability to inhibit a broad spectrum of neuraminidase subtypes makes it a versatile tool in antiviral research .
Properties
Molecular Formula |
C21H18FN3O2S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-fluoro-N-[(E)-1-[4-[(2-thiophen-2-ylacetyl)amino]phenyl]ethylideneamino]benzamide |
InChI |
InChI=1S/C21H18FN3O2S/c1-14(24-25-21(27)16-4-8-17(22)9-5-16)15-6-10-18(11-7-15)23-20(26)13-19-3-2-12-28-19/h2-12H,13H2,1H3,(H,23,26)(H,25,27)/b24-14+ |
InChI Key |
NXLRKVVIWYJNMG-ZVHZXABRSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)F)/C2=CC=C(C=C2)NC(=O)CC3=CC=CS3 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)F)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxychromen-4-one](/img/structure/B12362754.png)

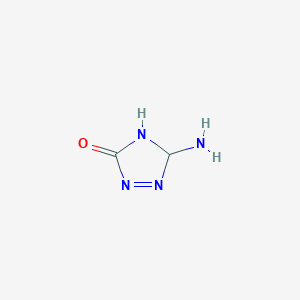
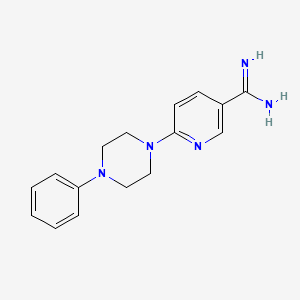
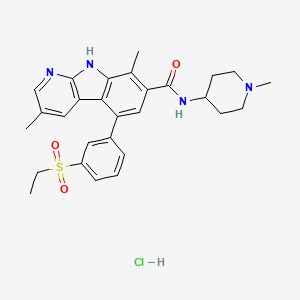
![2-[[4-[4-[2-(1-adamantyl)acetyl]piperazine-1-carbonyl]benzoyl]amino]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide](/img/structure/B12362773.png)
